2-(4-Methylpiperazin-1-YL)acetamide
Overview
Description
2-(4-Methylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methylpiperazin-1-YL)acetamide are various bacteria and fungi, against which it exhibits potent antimicrobial and antimycobacterial properties . It has been found to inhibit the growth of organisms such as S. aureus, β-H. Streptococcus, V. cholerae, E. coli, K. pneumonia, and P. aeruginosa . It also shows promising antitubercular activity by inhibiting the growth of M. tuberculosis .
Result of Action
The primary result of the action of this compound is the inhibition of growth of the targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating the infections they cause .
Biochemical Analysis
Biochemical Properties
2-(4-Methylpiperazin-1-YL)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as myeloperoxidase, which is involved in inflammatory responses . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound has been noted for its potential anti-inflammatory properties, which are mediated through its interactions with pro-inflammatory cytokines like IL-1β and TNF-α .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and myeloperoxidase enzyme activity in inflammatory cells . This compound also impacts the levels of pro-inflammatory cytokines, thereby modulating the inflammatory response at the cellular level.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been shown to inhibit the activity of enzymes like myeloperoxidase, leading to a reduction in the production of pro-inflammatory mediators . This inhibition is crucial for its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammatory responses without significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it is metabolized by liver enzymes, which convert it into various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)acetamide typically involves the reaction of 4-methylpiperazine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, one method involves the reaction of 4-methylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-Methylpiperazin-1-yl)acetonitrile: Used in cyanation reactions.
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: Utilized in the synthesis of diaryl-pyrimidinamine derivatives.
Uniqueness
2-(4-Methylpiperazin-1-yl)acetamide stands out due to its versatile chemical reactivity and potential applications in multiple fields. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-21-3 | |
Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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